An In-depth Technical Guide to the Chemical Formula and Structure of Ascharite (Szaibelyite)
An In-depth Technical Guide to the Chemical Formula and Structure of Ascharite (Szaibelyite)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascharite, more formally known in the mineralogical community as szaibelyite, is a magnesium borate hydroxide mineral.[1][2][3][4] Historically referred to by various synonyms including camsellite and beta-ascharite, modern analytical techniques have established these as a single mineral species.[5][6] This technical guide provides a comprehensive overview of the chemical formula, crystal structure, and the experimental protocols used in the characterization of ascharite (szaibelyite). All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using Graphviz diagrams.
Chemical Composition and Formula
The accepted chemical formula for ascharite (szaibelyite) is MgBO₂(OH).[1][2][6] This formula reflects a basic magnesium borate. The mineral is often found in metamorphosed limestones, dolomites, and salt deposits.[1] Occasionally, iron may substitute for magnesium in the crystal lattice.[1][7]
Chemical Analysis Data
The chemical composition of ascharite (szaibelyite) has been determined through various analytical techniques, primarily electron microprobe analysis. The results from a notable study are presented in Table 1. Titration is another method employed for determining the boron content in borate minerals.[8]
| Oxide | Weight % | Elemental Constituent | Weight % |
| MgO | 47.92 | Mg | 28.893 |
| FeO | 0.74 | Fe | - |
| B₂O₃ | 41.77 | B | 12.852 |
| H₂O | 10.81 | H | 1.198 |
| MnO | 0.04 | O | 57.058 |
| Total | 101.28 | ||
| Data sourced from Grice, J. D. (2008).[1][7] |
Crystal Structure and Crystallographic Data
Ascharite (szaibelyite) crystallizes in the monoclinic crystal system, belonging to the P 2₁/a space group.[7][9] The crystal structure is characterized by corrugated sheets of edge-sharing [MgO₆] octahedra, which are cross-linked by isolated clusters of [B₂O₄(OH)] polyhedra.[1][7] This layered structure is consistent with the mineral's fibrous habit.[1][2]
Crystallographic Data
The unit cell parameters and other crystallographic data for ascharite (szaibelyite) have been determined through single-crystal X-ray diffraction studies. The refined data from a key study are summarized in Table 2.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 2₁/a |
| a | 12.586(1) Å |
| b | 10.415(1) Å |
| c | 3.1340(3) Å |
| β | 95.923(2)° |
| Volume | 408.6(1) ų |
| Z | 8 |
| Data sourced from Grice, J. D. (2008).[1][7] |
Atomic Coordinates
The positions of the atoms within the unit cell are crucial for a complete understanding of the crystal structure. The fractional atomic coordinates from a refined crystal structure analysis are provided in Table 3.
| Atom | x | y | z |
| Mg1 | 0.50433 | 0.13724 | 0.2348 |
| Mg2 | 0.41242 | 0.42083 | 0.7103 |
| B1 | 0.13788 | 0.1681 | 0.7590 |
| B2 | 0.30629 | 0.0479 | 0.6212 |
| O1 | 0.07618 | 0.06199 | 0.7800 |
| O2 | 0.10053 | 0.29133 | 0.7743 |
| O3 | 0.24772 | 0.15513 | 0.7185 |
| O(H)4 | 0.2481 | 0.4485 | 0.6078 |
| O5 | 0.4134 | 0.0434 | 0.7155 |
| O(H)6 | 0.4084 | 0.2953 | 0.2059 |
| H1 | 0.21 | 0.39 | 0.66 |
| H2 | 0.33 | 0.28 | 0.10 |
| Data sourced from the American Mineralogist Crystal Structure Database, based on the work of Grice, J. D. (2008).[5] |
Experimental Protocols
The characterization of ascharite (szaibelyite) involves a combination of analytical techniques to determine its chemical composition and crystal structure. The general workflow for such an analysis is outlined below.
Mineral Sample Preparation and Initial Characterization
A pure mineral sample is selected, often guided by optical microscopy to ensure the absence of inclusions or other mineral phases. The sample's physical properties, such as color, luster, and hardness, are documented.
Chemical Analysis Workflow
For quantitative chemical analysis, an electron microprobe is a standard instrument. The workflow for this analysis is depicted in the following diagram.
Crystal Structure Determination Workflow
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a mineral. The process is illustrated in the diagram below.
Visualization of the Ascharite (Szaibelyite) Crystal Structure
The arrangement of atoms in the ascharite (szaibelyite) structure can be represented schematically to illustrate the connectivity of the magnesium and borate groups. The following diagram provides a simplified representation of the key structural motifs.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. mindat.org [mindat.org]
- 3. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 4. Szaibélyite — Wikipédia [fr.wikipedia.org]
- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 6. ClassicGems.net [classicgems.net]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. Boron testing methods | U.S. Borax [borax.com]
- 9. Szaibelyite Mineral Data [webmineral.com]
